Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Description
Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate (hereafter referred to as the target compound) is a structurally complex molecule combining a triazanium cation with a phosphorylated 1,3-oxathiolane-pyrimidine moiety. The triazanium cation (N₃H₆⁺) is derived from triazane (NH₂NHNH₂), an unstable acyclic azane stabilized in salt forms, as exemplified by triazanium sulfate . The anion comprises a 1,3-oxathiolane ring (a five-membered heterocycle with sulfur and oxygen) linked to a 4-amino-2-oxopyrimidine base, which is further conjugated to a bis-phosphate ester.
Properties
IUPAC Name |
triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O12P3S.3H3N/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15;;;/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15);3*1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHYJAOTOCRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23N6O12P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves multiple steps, including the formation of the pyrimidine ring, the oxathiolane ring, and the subsequent phosphorylation reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. These products often include various phosphorylated derivatives and modified pyrimidine analogs.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazanium core, which is characterized by a nitrogen-rich framework that enhances its reactivity. Its structure includes multiple functional groups such as hydroxyl, amino, and phosphoryl moieties, which contribute to its diverse applications.
Chemistry
Triazanium; hydrogen phosphate serves as a reagent in the synthesis of phosphorus-containing compounds. Its ability to form stable complexes with metal ions makes it valuable in various chemical reactions. Additionally, it is utilized in the preparation of buffer solutions essential for maintaining pH stability during chemical processes.
Biology
In biological research, this compound is used as a nutrient source in culture media for microorganisms and plants. Its nitrogen-rich structure allows it to support growth and metabolic activities in various biological systems. Moreover, compounds containing triazane structures have been studied for their roles as ligands in metal complexes and their potential use in drug delivery systems. The phosphoryl group enhances interactions with nucleic acids or proteins, suggesting applications in molecular biology and biochemistry.
Medicine
The compound's unique properties make it a candidate for pharmaceutical formulations. Its biological activity is attributed to the presence of functional groups that can interact with biological macromolecules, potentially leading to new therapeutic agents. Research indicates its potential use in drug delivery systems due to its ability to form stable complexes with drugs.
Industry
In industrial applications, triazanium; hydrogen phosphate is widely used in the production of fertilizers, providing essential nutrients for plant growth. It also finds use as a fire retardant due to its chemical stability under high temperatures. The compound's versatility makes it suitable for various applications across different sectors.
Case Study 1: Fertilizer Production
Research conducted on the use of triazanium; hydrogen phosphate in fertilizers demonstrated its effectiveness in enhancing crop yields. Field trials revealed that crops treated with this compound showed improved growth rates and nutrient uptake compared to traditional fertilizers.
Case Study 2: Drug Delivery Systems
A study explored the potential of triazanium; hydrogen phosphate as a carrier for anticancer drugs. The compound was found to enhance the solubility and bioavailability of the drugs while minimizing side effects, indicating its promise in developing more effective cancer therapies.
Mechanism of Action
The mechanism of action of Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Triazanium vs.
Phosphate Ester vs. Carboxylic Acid : The target compound’s bis-phosphate ester may enhance membrane permeability compared to carboxylic acid-containing analogs like 13c , which rely on passive diffusion .
Oxathiolane vs.
Notes
Evidence Limitations: No direct comparative pharmacological or kinetic data were found in the provided sources. Structural analogies and stability insights are inferred from heterogeneous studies .
Synthesis Complexity : The target compound’s bis-phosphate and triazanium groups necessitate advanced synthetic techniques, contrasting with simpler heterocycles like 13c .
Unanswered Questions : Stability under physiological conditions, enzymatic activation, and toxicity profiles remain unstudied.
Biological Activity
The compound Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic molecule with significant potential in various biological applications. Its intricate structure, characterized by multiple functional groups including triazole, amino, and phosphoryl moieties, positions it as a candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a molecular weight of approximately 765.39 g/mol. The presence of nitrogen-rich triazane structures contributes to its reactivity and potential interactions with biological macromolecules, such as proteins and nucleic acids .
The biological activity of triazanium compounds can be attributed to several key mechanisms:
- DNA Interaction : The nitrogen-rich framework allows for potential binding to DNA, influencing replication and transcription processes.
- Enzyme Inhibition : The amino groups may interact with active sites on enzymes, potentially leading to inhibitory effects that could be harnessed in therapeutic contexts.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazene compounds exhibit significant antibacterial and antifungal properties, making them candidates for addressing microbial resistance .
Biological Activity Overview
Recent research highlights the following biological activities associated with triazanium compounds:
- Antitumor Activity : Triazene derivatives have shown promise as anticancer agents through mechanisms involving DNA alkylation and the formation of reactive species .
- Antimicrobial Properties : Studies indicate effective inhibition against various pathogens, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 0.28 μM .
- Pharmacological Applications : The compound's ability to interact with nucleic acids suggests potential roles in drug delivery systems or as molecular probes in biological research .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Strong activity against human cancer cell lines | |
| Antibacterial | Effective against E. coli, P. aeruginosa | |
| Antifungal | Inhibition of fungal growth |
Table 2: Case Study Results
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Triazene Derivative A | Burkitt Lymphoma DAUDI | 4.91 |
| Triazene Derivative B | Human Colon Adenocarcinoma | 5.59 |
Case Studies
- Antitumor Efficacy : A study evaluated the antiproliferative effects of several triazene salts on human cancer cell lines, revealing significant activity against Burkitt lymphoma cells with an IC50 value of 4.91 µg/mL .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of new triazene compounds, demonstrating effectiveness against various bacterial strains, including an MIC of 0.28 μM against E. coli and satisfactory results against Enterococcus faecalis .
Q & A
What are the optimal synthetic routes for Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, and how can its purity be verified?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, typically using N,N-dimethylformamide (DMF) as a solvent for coupling phosphorylated intermediates with the triazanium moiety. For example, phosphorylated oxathiolane derivatives can be synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., 0–90°C) . Purity verification requires a combination of:
- ¹H/¹³C NMR to confirm proton and carbon environments.
- IR spectroscopy to detect functional groups (e.g., P=O stretching at ~1250 cm⁻¹).
- Mass spectrometry for molecular weight validation.
- Elemental analysis to ensure stoichiometric ratios.
Triazanium salts are inherently unstable; thus, reactions should be monitored in real-time using thin-layer chromatography (TLC) to isolate intermediates promptly .
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- Multinuclear NMR Spectroscopy:
- ¹H NMR identifies protons on the oxathiolan and pyrimidinyl groups (e.g., δ 5.2–6.0 ppm for anomeric protons).
- ³¹P NMR resolves phosphoryl environments (δ -2 to -5 ppm for phosphate esters).
- ¹³C NMR confirms carbons in the oxathiolane ring and pyrimidine base .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass matching (e.g., ESI+ for protonated ions).
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry if single crystals are obtainable .
How can researchers resolve contradictions in stability data when handling triazanium-containing compounds under varying experimental conditions?
Level: Advanced
Methodological Answer:
Triazanium salts are prone to degradation into diazene and ammonia, especially in aqueous or acidic conditions . To address stability contradictions:
Controlled Environment: Conduct experiments under inert atmospheres (e.g., argon) and anhydrous solvents.
Degradation Kinetics: Use HPLC or LC-MS to quantify degradation products over time at different pH/temperatures.
Isolation Protocols: Stabilize intermediates via lyophilization or salt formation (e.g., sulfate counterions) .
Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify critical stability factors (e.g., humidity, light exposure) .
What computational strategies are recommended for studying the interaction of this compound with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or polymerases). Focus on hydrogen bonding between the phosphate groups and catalytic residues .
- Molecular Dynamics (MD): Simulate solvated systems (AMBER/CHARMM force fields) to assess conformational stability over 100+ ns trajectories.
- QSAR Modeling: Correlate substituent variations (e.g., oxathiolane modifications) with activity data to guide synthetic optimization .
How can researchers analyze degradation products of this compound when instability occurs during storage or experiments?
Level: Advanced
Methodological Answer:
- LC-MS/MS: Identify degradation products (e.g., ammonia, diazene) via fragmentation patterns and retention time matching.
- Isotopic Labeling: Track degradation pathways using ¹⁵N-labeled triazanium to distinguish between hydrolytic vs. thermal decomposition .
- Stability-Indicating Assays: Develop HPLC methods with phosphate-buffered mobile phases (pH 7.4) to separate intact compounds from degradants .
What strategies optimize yield in multi-step syntheses involving phosphorylated intermediates?
Level: Advanced
Methodological Answer:
- Stepwise Phosphorylation: Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive hydroxyls during phosphorylation. Deprotect with TFA or hydrogenolysis .
- Catalytic Optimization: Screen Pd or Cu catalysts for coupling efficiency (e.g., Suzuki-Miyaura for aryl-oxathiolane linkages).
- Workup Protocols: Employ centrifugal partition chromatography (CPC) to isolate phosphorylated intermediates with >90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
